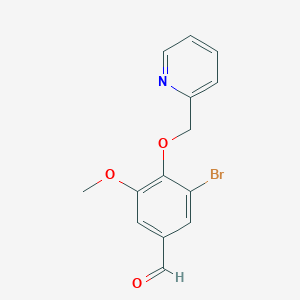

3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Übersicht

Beschreibung

The compound 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is a chemically synthesized molecule that is likely to have a complex structure involving a bromo substituent, a methoxy group, and a pyridinylmethoxy moiety attached to a benzaldehyde core. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with careful control of conditions to ensure the correct substitution pattern on the benzaldehyde core. For instance, the synthesis of 3,4,5-Trimethoxy Benzaldehyde involves a reaction sequence starting with p-hydroxy benzaldehyde, followed by bromination, methylation, and finally a reaction with dimethyl sulfate at a controlled pH . This suggests that the synthesis of 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde would similarly require a strategic selection of reagents and conditions to introduce the bromo, methoxy, and pyridinylmethoxy groups in the correct positions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde can be determined using techniques such as X-ray diffraction, as demonstrated by the structural analysis of a triazolobenzoxadiazocine derivative . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can complement experimental data to provide a comprehensive understanding of bond lengths, angles, and torsion angles .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is influenced by the substituents present on the aromatic ring. For example, the presence of a pyridine moiety can affect the conformation and photobehavior of the compound, as seen in the study of pyridine-3-carboxaldehydes . The introduction of electron-donating or withdrawing groups can also impact the stability and reactivity of the molecule, potentially leading to photochromism or other photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy are essential for characterizing these compounds . The presence of specific functional groups can be inferred from their characteristic absorption bands. Additionally, the crystal structure and space group can provide information about the solid-state arrangement and potential intermolecular interactions, which can influence properties like melting point, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Nitrogen Heterocycles

This compound is used in the synthesis of nitrogen heterocycles that exhibit antimicrobial activity. For instance, research by Sherif (2014) describes the preparation of thiazoles, thiohydantoins, and pyrimidines via cyclization of thiosemicarbazone derivatives of 3-bromo-4-methoxy benzaldehyde, indicating its role in developing compounds with potential antimicrobial properties (Sherif, 2014).

Catalysis and Organic Synthesis

In another study, Wang et al. (2014) explored the Suzuki cross-coupling reaction of brominated salicylaldehyde with pyridylboronic acid, which is related to the synthesis of complex organic molecules that could be further functionalized for various applications, including the synthesis of pharmaceuticals and materials science (Wang et al., 2014).

Antioxidant Properties

The synthesis and study of a series of compounds involving brominated and methoxylated benzaldehydes, such as the one , have shown interesting antioxidant properties. This research indicates the potential for these compounds in creating effective phenolic antioxidants, highlighting their application in addressing oxidative stress-related conditions (Wijtmans et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-18-13-7-10(8-17)6-12(15)14(13)19-9-11-4-2-3-5-16-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQGYDYRLIVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355435 | |

| Record name | 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |

CAS RN |

433330-10-0 | |

| Record name | 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

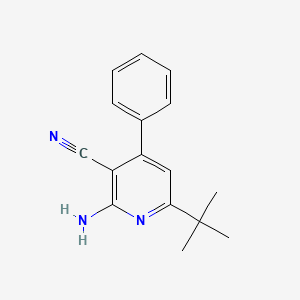

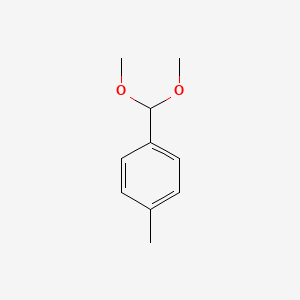

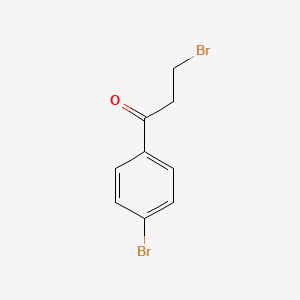

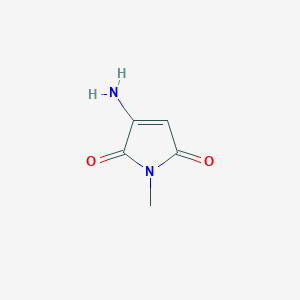

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)